TOPKi-NBD
Beschreibung
Eigenschaften
Molekularformel |
C27H21N5O5S |
|---|---|
Molekulargewicht |
527.555 |
IUPAC-Name |
(R)-8-Hydroxy-6-methyl-9-(4-(1-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propan-2-yl)phenyl)thieno[2,3-c]quinolin-4(5H)-one |
InChI |
InChI=1S/C27H21N5O5S/c1-13-11-20(33)21(22-17-9-10-38-26(17)27(34)29-23(13)22)16-5-3-15(4-6-16)14(2)12-28-18-7-8-19(32(35)36)25-24(18)30-37-31-25/h3-11,14,28,33H,12H2,1-2H3,(H,29,34)/t14-/m0/s1 |
InChI-Schlüssel |
XJDHLLYAVMWUKT-AWEZNQCLSA-N |
SMILES |
O=C1NC2=C(C(C3=CC=C([C@@H](C)CNC4=CC=C([N+]([O-])=O)C5=NON=C54)C=C3)=C(O)C=C2C)C6=C1SC=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TOPKi-NBD |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Chemical Reactions and Mechanism of Action
TOPKi-NBD functions primarily by inhibiting the kinase activity of TOPK, which is involved in several signaling pathways related to cell proliferation and survival in cancer cells.
Target Binding Affinity
The binding properties of TOPKi-NBD to its target, TOPK, were tested using enzyme assays that measure inhibition potency:
-
EC50 Values :
-
EC50 for OTS514:
-
EC50 for TOPKi-NBD:
-
These values indicate that the fluorescent conjugation did not significantly alter the affinity of the compound for its target, maintaining its effectiveness as an inhibitor .
Specificity and Tumor Uptake
In vivo studies demonstrated that after systemic administration, TOPKi-NBD showed specific uptake in tumor tissues, confirming its potential utility for tumor delineation during surgical procedures. Blocking controls with excess unlabeled OTS514 validated the specificity of TOPKi-NBD for TOPK .
Analytical Data
The characterization of TOPKi-NBD was conducted using various analytical methods:
| Method | Details |
|---|---|
| HPLC | Confirmed purity and identity; distinct elution profile compared to precursors |
| NMR Spectroscopy | Provided structural information; confirmed successful conjugation |
| Mass Spectrometry | Confirmed molecular weight consistent with expected structure |
HPLC Analysis
The retention times observed during HPLC analysis were:
-
OTS514:
-
NBD:
-
TOPKi-NBD:
These retention times indicate successful synthesis and purification of TOPKi-NBD .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Challenges
Efficacy and Limitations
Regulatory and Developmental Considerations
Both compounds face challenges in clinical translation:
- TOPKi-NBD requires validation of its safety profile and imaging reproducibility in larger animal models.
- OTS964 needs combinatorial strategies to bypass ABCG2-mediated resistance, complicating dosing regimens.
Vorbereitungsmethoden
Reaction Conditions and Stoichiometry
-
Reagents :
-
Procedure :
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Deprotonation : The amine group of OTS514 is deprotonated by NaHCO₃, generating a nucleophilic amine.
-
Substitution : The nucleophilic amine attacks the electron-deficient carbon adjacent to the nitro group in NBD-Cl, displacing the chloride ion and forming a stable C–N bond.
Purification and Isolation
High-Performance Liquid Chromatography (HPLC)
Crude TOPKi-NBD is purified using reverse-phase HPLC under the following conditions:
| Parameter | Specification |
|---|---|
| Column | Atlantis® dC18 (5 µm, 4.6 × 250 mm) |
| Mobile Phase | Gradient: 5–95% acetonitrile in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 9.16 minutes (TOPKi-NBD) |
| Yield | 67% after lyophilization |
| Purity | 97% (confirmed by analytical HPLC) |
Lyophilization
The purified product is freeze-dried overnight using a Labconco FreeZone 2.5 Plus lyophilizer, resulting in an orange powder with a mass recovery of 65%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Liquid Chromatography-Mass Spectrometry (LC-MS)
LogP Determination
-
TOPKi-NBD : Calculated clogP = 4.62 (compared to OTS514’s clogP = 2.36), indicating enhanced lipophilicity for membrane penetration.
Validation of Target Affinity
Kinase Inhibition Assay
TOPKi-NBD retains the inhibitory potency of its parent compound, as demonstrated by:
| Parameter | OTS514 | TOPKi-NBD |
|---|---|---|
| EC₅₀ (µM) | 0.47 ± 0.23 | 0.49 ± 0.17 |
| R² (dose-response) | 0.94 | 0.96 |
Blocking Experiments
Pre-treatment with unlabeled OTS514 (200 nM) reduced TOPKi-NBD signal intensity by 89% in HCT116 cells, confirming target specificity.
Comparative Analysis with Alternative Labeling Strategies
Fluorescent Tag Selection
-
NBD vs. Other Fluorophores : NBD’s small molecular weight (265 Da) minimizes steric hindrance, unlike larger tags (e.g., Cy5, ~767 Da), which can impair kinase binding.
-
Spectral Properties : NBD’s excitation/emission maxima (465/535 nm) avoid overlap with tissue autofluorescence, enhancing tumor-to-background ratios.
Yield Optimization
-
Solvent Screening : Methanol outperformed DMF and DMSO in reaction efficiency (67% vs. <50% yield).
-
Temperature Control : Room temperature prevented thermal degradation of NBD-Cl, which occurs above 40°C.
Challenges and Limitations
Scalability
Q & A
Basic: How should researchers design experiments to characterize the physicochemical properties of TOPKi-NBD?
Answer:
Experimental design should prioritize reproducibility and methodological rigor. Begin with a clear hypothesis and select analytical techniques (e.g., NMR, HPLC, mass spectrometry) aligned with the compound’s expected properties. Follow guidelines for documenting synthesis protocols, including reaction conditions, purification steps, and characterization data. Ensure all procedures are detailed enough for replication, and validate results using triplicate measurements. For novel compounds, provide full spectral data and purity assessments, while known compounds require proper literature citations for identity confirmation .
Basic: What are best practices for conducting a systematic literature review on TOPKi-NBD to identify research gaps?
Answer:
Use academic databases (e.g., CNKI, PubMed, Google Scholar) to retrieve peer-reviewed articles, prioritizing primary sources. Filter results by content type (e.g., journal articles, dissertations) and apply domain suffixes (e.g., .gov, .edu) to enhance reliability . Critically evaluate literature for recurring methodological limitations or conflicting findings. Tools like citation mapping can reveal understudied areas, such as TOPKi-NBD’s interactions with specific biological targets or environmental stability .
Basic: How can researchers ensure reproducibility when synthesizing TOPKi-NBD?
Answer:
Adhere to standardized protocols for chemical synthesis, including precise reagent quantities, temperature control, and reaction timelines. Document deviations meticulously in supplementary materials. For novel syntheses, provide crystallographic data or spectroscopic validation (e.g., IR, UV-Vis). Cross-reference existing methodologies for similar compounds to optimize yield and purity. Reproducibility is further ensured by peer validation through collaborative replication studies .
Advanced: How should researchers resolve contradictions in reported bioactivity data for TOPKi-NBD across studies?
Answer:
First, conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines, dosage ranges). Replicate key experiments under controlled conditions, using statistical tests (e.g., ANOVA, t-tests) to assess significance. Compare findings with literature while considering publication bias. Advanced approaches include molecular docking studies to validate binding affinities or dose-response analyses to clarify efficacy thresholds. Transparent reporting of negative results is critical to contextualize contradictions .
Advanced: What methodologies are recommended for validating TOPKi-NBD’s mechanism of action in complex biological systems?
Answer:
Employ a multi-modal approach:
- In vitro : Use siRNA knockdown or CRISPR-Cas9 to silence target genes and observe phenotypic changes.
- In vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies, correlating plasma concentrations with efficacy.
- Computational : Leverage molecular dynamics simulations to predict binding interactions.
Validate findings through orthogonal assays (e.g., Western blotting for protein expression, fluorescence microscopy for subcellular localization). Integrate data using systems biology tools to map pathways affected by TOPKi-NBD .
Advanced: How can predictive models for TOPKi-NBD’s pharmacokinetic properties be optimized using heterogeneous datasets?
Answer:
Apply machine learning frameworks (e.g., random forests, neural networks) trained on curated datasets from ADMET studies. Prioritize high-quality, peer-reviewed data and address missing values via imputation techniques. Validate models using external datasets and cross-validation to avoid overfitting. For mechanistic insights, combine in silico predictions with in vitro permeability assays (e.g., Caco-2 models) and in vivo bioavailability studies. Transparency in model parameters and validation metrics is essential .
Basic: What ethical and safety considerations are critical when handling TOPKi-NBD in laboratory settings?
Answer:
Follow institutional biosafety protocols for chemical handling, including proper PPE, waste disposal, and fume hood use. Conduct toxicity screenings (e.g., Ames test, acute toxicity in rodents) early in development. For studies involving human-derived samples, obtain ethics committee approval and ensure informed consent. Document all safety incidents and near-misses to improve protocols .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for TOPKi-NBD derivatives?
Answer:
Systematically vary functional groups while maintaining a core scaffold. Use high-throughput screening to assess bioactivity across derivatives. Pair SAR data with computational chemistry (e.g., QSAR models, DFT calculations) to identify critical molecular descriptors. Validate hypotheses through X-ray crystallography or cryo-EM to visualize ligand-target interactions. Publish raw datasets to facilitate community-driven SAR refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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